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Compound of Interest

Compound Name: Fmoc-3-bromo-D-phenylalanine

Cat. No.: B557916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Fmoc-3-bromo-D-phenylalanine, a key building block in peptide synthesis and drug

development.[1][2] Due to the limited availability of specific experimental data in public

databases, this document outlines the anticipated spectroscopic characteristics based on the

analysis of its structural components and related molecules. Generalized experimental

protocols are also provided to guide researchers in obtaining and interpreting data for this

compound.

Fmoc-3-bromo-D-phenylalanine, with the molecular formula C₂₄H₂₀BrNO₄ and a molecular

weight of 466.3 g/mol , is an amino acid derivative featuring a 9-fluorenylmethoxycarbonyl

(Fmoc) protecting group.[1][2] This protecting group is instrumental in solid-phase peptide

synthesis. The bromine atom on the phenyl ring offers a site for further chemical modification,

making it a versatile component in the design of novel therapeutics.[1]

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for Fmoc-3-bromo-D-
phenylalanine. These predictions are derived from the known spectral data of Fmoc-

phenylalanine, 3-bromo-DL-phenylalanine, and p-bromo-DL-phenylalanine.[3][4][5]
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Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10.0 - 12.0 Singlet (broad) 1H
Carboxylic acid (-

COOH)

~7.8 - 7.9 Doublet 2H Aromatic (Fmoc)

~7.6 - 7.7 Doublet 2H Aromatic (Fmoc)

~7.2 - 7.5 Multiplet 8H
Aromatic (Fmoc and

Phenyl)

~7.1 - 7.2 Multiplet 1H Aromatic (Phenyl)

~5.2 - 5.4 Doublet 1H Amine (-NH)

~4.5 - 4.7 Multiplet 1H Alpha-proton (-CHα)

~4.2 - 4.4 Multiplet 2H
Methylene (-CH₂)

(Fmoc)

~4.1 - 4.2 Triplet 1H Methine (-CH) (Fmoc)

~3.0 - 3.3 Multiplet 2H Beta-protons (-CH₂β)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

~172 - 174 Carbonyl (-C=O, acid)

~156 - 158 Carbonyl (-C=O, carbamate)

~144 - 145 Aromatic (Fmoc, quaternary)

~141 - 142 Aromatic (Fmoc, quaternary)

~138 - 140 Aromatic (Phenyl, C-Br)

~129 - 132 Aromatic (Phenyl)

~127 - 128 Aromatic (Fmoc)

~125 - 126 Aromatic (Fmoc)

~120 - 121 Aromatic (Fmoc)

~66 - 67 Methylene (-CH₂, Fmoc)

~56 - 58 Alpha-carbon (-CHα)

~47 - 48 Methine (-CH, Fmoc)

~37 - 39 Beta-carbon (-CH₂β)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3300 Medium, Broad O-H stretch (carboxylic acid)

~3050 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (carboxylic acid)

~1690 Strong C=O stretch (carbamate)

~1600, ~1480 Medium C=C stretch (aromatic)

~1520 Medium N-H bend (amide)

~1250 Strong C-O stretch (carbamate)

~740, ~760 Strong C-H bend (aromatic)

~500 - 600 Strong C-Br stretch

Sample Preparation: KBr Pellet

Table 4: Predicted Mass Spectrometry Data

Ion Expected m/z Notes

[M+H]⁺ 466.0 / 468.0

Molecular ion peak with

characteristic ~1:1 isotopic

pattern for Bromine (⁷⁹Br/⁸¹Br)

[M-H]⁻ 464.0 / 466.0

Molecular ion peak with

characteristic ~1:1 isotopic

pattern for Bromine (⁷⁹Br/⁸¹Br)

[M+H-C₁₅H₁₀O₂]⁺ 244.0 / 246.0 Loss of the Fmoc group

Ionization Method: Electrospray Ionization (ESI)
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Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the

molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of Fmoc-3-bromo-D-phenylalanine in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical

parameters include 16-32 scans and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters

include 1024-4096 scans and a relaxation delay of 2-5 seconds.

Referencing: Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[3]

Methodology:

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with approximately

100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample holder. Record the

sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile/water).

Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI)

source.

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum

over a relevant m/z range (e.g., 100-1000). Both positive and negative ion modes should

be tested.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

compound like Fmoc-3-bromo-D-phenylalanine.

Sample Preparation Data Interpretation

Fmoc-3-bromo-D-phenylalanine

¹H NMR

¹³C NMR

FTIR

ESI-MS

Structure Elucidation
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Fmoc-3-bromo-D-phenylalanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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